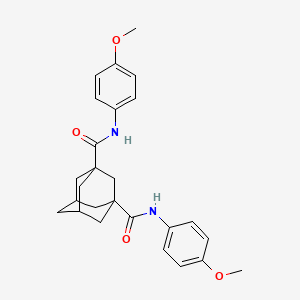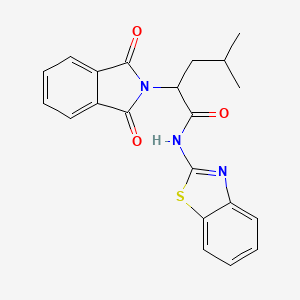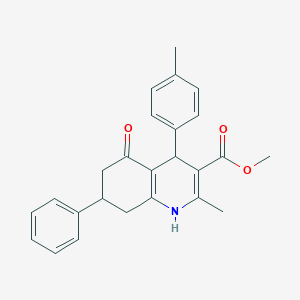
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide, also known as BMMA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMMA is a member of the adamantane family of compounds, which are characterized by their rigid, cage-like structures.
Mechanism of Action
The mechanism of action of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide involves its ability to bind to specific sites on proteins, thereby disrupting their function. In the case of Hsp90, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide binds to a specific site on the protein and prevents it from interacting with other proteins. This disruption of protein-protein interactions can have a wide range of effects on cellular processes, making N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide a valuable tool for studying these processes.
Biochemical and Physiological Effects:
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to have anti-inflammatory and anti-cancer properties. These properties make N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide a valuable tool for studying the mechanisms of these diseases and developing new treatments.
Advantages and Limitations for Lab Experiments
One of the major advantages of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide is its ability to bind to specific sites on proteins, making it a valuable tool for studying protein-protein interactions. Additionally, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to be highly effective in disrupting the function of Hsp90, which is involved in a wide range of cellular processes. However, there are also limitations to the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide in lab experiments. For example, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide may be limited by its toxicity and potential effects on cellular processes.
Future Directions
There are a number of future directions for research involving N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide. One area of research involves the development of new compounds based on the structure of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide that may be more effective in disrupting protein-protein interactions. Additionally, there is potential for the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide in the development of new treatments for diseases such as cancer and inflammation. Finally, further studies are needed to better understand the limitations of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide and its potential effects on cellular processes.
Synthesis Methods
The synthesis of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide involves the reaction of 1,3-diaminoadamantane with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then subjected to a second reaction with 4-methoxybenzoyl chloride to yield the final product, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide. This synthesis method has been optimized to produce high yields of pure N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide, making it a valuable tool for scientific research.
Scientific Research Applications
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide as a tool for studying protein-protein interactions. N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to bind to a specific site on the protein Hsp90, which is involved in a variety of cellular processes. By binding to this site, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide can disrupt the function of Hsp90 and provide insights into the role of this protein in disease processes.
properties
IUPAC Name |
1-N,3-N-bis(4-methoxyphenyl)adamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-31-21-7-3-19(4-8-21)27-23(29)25-12-17-11-18(13-25)15-26(14-17,16-25)24(30)28-20-5-9-22(32-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGAYAKNRQEVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-methoxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1,3-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B4974113.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)




![4-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4974144.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B4974152.png)

![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)

![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)
![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)